N-(4-bromophenyl)-5-ethyl-3-isoxazolecarboxamide
Overview
Description
N-(4-bromophenyl)-5-ethyl-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C12H11BrN2O2 and its molecular weight is 295.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.00039 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides : A study detailed the synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogs via Suzuki-Miyaura Cross-Coupling. These compounds exhibited significant antibacterial activities against drug-resistant strains, showcasing their potential as antimicrobial agents. Docking studies and molecular dynamics simulations further validated their effectiveness, highlighting the compound's role in addressing antibiotic resistance (Siddiqa et al., 2022).
Radical Cyclization onto Azoles : Another research explored using 2-(2-bromophenyl)ethyl groups as building blocks in radical cyclization reactions onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles. This work demonstrates the compound's utility in constructing complex molecular architectures, crucial for developing novel pharmaceuticals and materials (Allin et al., 2005).
Biological Activities and Applications
Carbonic Anhydrase Inhibition : Derivatives incorporating cyclopropane moieties were investigated for their inhibitory effects on carbonic anhydrase isoenzymes. These compounds showed excellent inhibition, suggesting potential applications in treating conditions like glaucoma, epilepsy, and cancer (Boztaş et al., 2015).
Antipathogenic Activity : Thiourea derivatives, including those with a bromophenyl moiety, were synthesized and exhibited significant anti-pathogenic activities, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This research highlights the compound's potential in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Properties
IUPAC Name |
N-(4-bromophenyl)-5-ethyl-1,2-oxazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-10-7-11(15-17-10)12(16)14-9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGONKYPQICUTEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.